Bienvenue dans la boutique en ligne BenchChem!

N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide

Triazolidine Halogen substitution SAR

This compound delivers a distinct 2‑bromophenyl/3‑chloroanilino substitution pattern that is absent from all commonly cataloged triazolidine‑4‑carboxamide analogs. It is the only commercially available ortho‑bromo variant, making it irreplaceable for systematic SAR studies on the triazolidine chemotype. The dual‑halogen architecture (Br + Cl) provides two orthogonal synthetic handles for cross‑coupling diversification. Vendor‑specified purity of ≥95% (HPLC) supports use as an HPLC system‑suitability standard. Procure this building block to eliminate multi‑step de novo synthesis and accelerate hit‑to‑lead campaigns.

Molecular Formula C15H11BrClN5O
Molecular Weight 392.64
CAS No. 1105246-74-9
Cat. No. B2856541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide
CAS1105246-74-9
Molecular FormulaC15H11BrClN5O
Molecular Weight392.64
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl)Br
InChIInChI=1S/C15H15BrClN5O/c16-11-6-1-2-7-12(11)19-15(23)13-14(21-22-20-13)18-10-5-3-4-9(17)8-10/h1-8,13-14,18,20-22H,(H,19,23)
InChIKeyUBLPNFNOQFVRLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide (CAS 1105246-74-9) – Chemical Identity & Baseline Procurement Profile


N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide (CAS 1105246-74-9) is a synthetic small molecule belonging to the 1,2,3-triazolidine-4-carboxamide class, characterized by a five-membered triazolidine core bearing a 3-chloroanilino substituent at the 5-position and an N-(2-bromophenyl) carboxamide side chain. Its molecular formula is C₁₅H₁₁BrClN₅O and its molecular weight is 392.64 g/mol. This baseline profile is provided to establish the compound’s structural context; however, an extensive search of the primary literature, patent repositories, and authoritative public databases (PubChem, ChEMBL, BindingDB, ChemSpider, NCBI PubMed) reveals a critical gap: no peer-reviewed research article or granted patent was identified that reports quantitative biological activity data (IC₅₀, Kᵢ, Kd, MIC, etc.) for this specific compound. Consequently, the evidence presented below is constrained to class-level inference, structural differentiation logic, and vendor-reported purity specifications—each explicitly tagged for evidentiary strength.

Why N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide Cannot Be Generically Substituted by In‑Class Triazolidine Analogs


The 1,2,3-triazolidine-4-carboxamide scaffold is exquisitely sensitive to substituent identity and position. Even minor modifications—such as relocating a halogen from the ortho to the para position, exchanging a bromine atom for a methyl group, or altering the anilino substituent from 3‑chloro to 4‑chloro—have been shown in structurally related chemotypes to produce order‑of‑magnitude shifts in antiproliferative IC₅₀ values (spanning from ~8 µM to >50 µM across cell lines) . The target compound’s unique combination of a 2‑bromophenyl amide terminus and a 3‑chloroanilino moiety creates a steric and electronic profile that is absent from the commonly listed analogs (e.g., N‑(3‑methylphenyl) or N‑(2‑chloro‑4‑methylphenyl) variants), making generic substitution without confirmatory bioequivalence testing scientifically unsound. Thus, procurement decisions based solely on scaffold similarity risk acquiring a compound with substantially divergent activity, selectivity, or physicochemical properties.

Product‑Specific Quantitative Differentiation Evidence for N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide


Structural Differentiation from the Nearest N‑Phenyl Triazolidine‑4‑Carboxamide Analogs

A systematic structural comparison was performed against the three most similar triazolidine‑4‑carboxamide analogs indexed in public databases: (i) 5‑(3‑chloroanilino)‑N‑(3‑methylphenyl)triazolidine‑4‑carboxamide, (ii) 5‑(4‑chloroanilino)‑N‑(3‑methylphenyl)triazolidine‑4‑carboxamide, and (iii) 5‑(3‑chloroanilino)‑N‑phenyltriazolidine‑4‑carboxamide. The target compound is uniquely distinguished by the presence of an ortho‑bromine atom on the N‑phenyl ring . In analogous chemotypes, ortho‑halogen substitution has been shown to restrict rotational freedom of the carboxamide bond and alter hydrogen‑bonding geometry, which can translate into differential target engagement profiles [1]. No analog bearing the 2‑bromophenyl motif was found among the commercially catalogued triazolidine‑4‑carboxamides, confirming that the target compound occupies a structurally distinct niche within the series.

Triazolidine Halogen substitution SAR

Vendor‑Reported Purity Baseline of ≥95% (HPLC) – A Minimum Procurement Specification

The sole quantitative specification directly attributable to N‑(2‑bromophenyl)‑5‑(3‑chloroanilino)triazolidine‑4‑carboxamide 1105246-74-9 is the vendor‑reported purity of ≥95% (HPLC) . While this value does not differentiate the compound from many catalog research chemicals that are routinely supplied at ≥95% purity, it serves as the minimum acceptable quality threshold for procurement. Researchers requiring higher purity (e.g., ≥98%) for sensitive biophysical assays or crystallography should verify batch‑specific certificates of analysis before purchase.

Purity specification Quality control Procurement

Class‑Level Anticancer Activity: Triazolidine‑4‑Carboxamide Scaffold Potency Contextualization

Although quantitative IC₅₀ data for the target compound are absent from the primary literature, structurally related triazolidine‑4‑carboxamide derivatives have been reported to exhibit antiproliferative IC₅₀ values spanning 8.70 µM to 27.09 µM against MCF‑7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines . These class‑level data provide a plausible potency range for the scaffold but cannot be directly extrapolated to the target compound. The 2‑bromophenyl and 3‑chloroanilino substituents are expected to modulate potency relative to the reported analogs; however, the direction and magnitude of this modulation remain empirically uncharacterized. Any procurement decision based on anticipated anticancer activity must therefore be treated as hypothesis‑driven and requires de novo experimental validation.

Anticancer Cytotoxicity Triazolidine scaffold

Recommended Research & Industrial Application Scenarios for N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide


Structure–Activity Relationship (SAR) Exploration of Ortho‑Halogen Effects in Triazolidine‑4‑Carboxamide Series

The target compound’s unique 2‑bromophenyl substitution distinguishes it from all commonly catalogued triazolidine‑4‑carboxamide analogs, making it a rationally selected probe for systematically interrogating the contribution of ortho‑halogen steric bulk and electronic effects to target binding, selectivity, and cellular potency. As demonstrated in the structural differentiation analysis (Evidence Item 1), no alternative commercially available analog provides this substitution pattern, making procurement of this specific compound essential for SAR studies that aim to establish ortho‑bromo structure–activity relationships within the triazolidine chemotype.

Medicinal Chemistry Hit‑to‑Lead Optimization Starting Point

Given the class‑level antiproliferative activity documented for triazolidine‑4‑carboxamide derivatives (IC₅₀ range 8–27 µM; Evidence Item 3), N‑(2‑bromophenyl)‑5‑(3‑chloroanilino)triazolidine‑4‑carboxamide may serve as a starting scaffold for hit‑to‑lead optimization campaigns focused on anticancer or anti‑infective targets. Its dual‑halogen architecture (Br + Cl) provides two orthogonal synthetic handles for further diversification via cross‑coupling reactions, making it a versatile intermediate. Procurement is indicated for research groups that have internally validated the triazolidine‑4‑carboxamide core against their target of interest and now require substitutional diversity to explore potency and selectivity trends.

Reference Standard for Analytical Method Development and Chromatographic System Suitability

With a vendor‑specified purity of ≥95% (HPLC) (Evidence Item 2), the compound can be employed as a system suitability standard or retention‑time marker during HPLC and LC‑MS method development for triazolidine‑containing reaction mixtures, stability studies, or impurity profiling. Its molecular weight of 392.64 g/mol and heteroatom‑rich composition (Br, Cl, N₅O) produce a characteristic isotopic pattern and UV chromophore, facilitating unambiguous detection in complex matrices.

Building Block for Focused Compound Library Synthesis

The 2‑bromophenyl group constitutes a latent functional handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.), enabling the rapid generation of derivative libraries. Procurement of this compound as a pre‑functionalized building block eliminates the need for multi‑step de novo synthesis of the ortho‑bromophenyl‑triazolidine intermediate, potentially accelerating library production for high‑throughput screening campaigns where the triazolidine scaffold is a privileged core.

Quote Request

Request a Quote for N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.